An In-depth Technical Guide to the Chemical Properties of Methyl 5-chloro-2-iodobenzoate
An In-depth Technical Guide to the Chemical Properties of Methyl 5-chloro-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-2-iodobenzoate is a halogenated aromatic ester that serves as a crucial building block in modern organic synthesis.[1][2] Its unique substitution pattern, featuring both a chloro and an iodo group on the benzene ring, coupled with a methyl ester functionality, makes it a versatile intermediate for the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its applications in pharmaceutical and materials science research.[2]
Chemical and Physical Properties
The physicochemical properties of Methyl 5-chloro-2-iodobenzoate are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 289039-82-3 | [3][4] |
| Molecular Formula | C₈H₆ClIO₂ | [4] |
| Molecular Weight | 296.49 g/mol | [4] |
| Appearance | Solid | [3] |
| Purity | ≥97% | [4] |
| Predicted Boiling Point | 295.6 ± 20.0 °C at 760 mmHg | ChemicalBook |
| Predicted Density | 1.837 ± 0.06 g/cm³ | ChemicalBook |
| Predicted XlogP | 3.4 | [5] |
Spectroscopic Data
Experimental Protocols
Synthesis of Methyl 5-chloro-2-iodobenzoate
The synthesis of Methyl 5-chloro-2-iodobenzoate is typically achieved through the esterification of its corresponding carboxylic acid, 5-chloro-2-iodobenzoic acid.[6]
Step 1: Synthesis of 5-chloro-2-iodobenzoic acid
A common route to 5-chloro-2-iodobenzoic acid involves a Sandmeyer reaction starting from 2-amino-5-chlorobenzoic acid. While specific industrial protocols may vary, a general laboratory-scale synthesis can be adapted from known procedures for similar transformations.
Step 2: Esterification to Methyl 5-chloro-2-iodobenzoate [6]
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Materials:
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5-chloro-2-iodobenzoic acid (10.62 mmol, 3.0 g)
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Thionyl chloride (SOCl₂) (12 mL)
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N,N-Dimethylformamide (DMF) (0.6 mL)
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Methanol (24 mL)
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Cyclohexane
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Ethyl acetate
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Procedure:
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A mixture of 5-chloro-2-iodobenzoic acid, thionyl chloride, and DMF is gently heated until a homogeneous solution is formed (approximately 15 minutes).
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The reaction solution is then stirred at 23 °C for 30 minutes.
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The solvent is removed by concentration under reduced pressure.
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Methanol is added to the crude product, and the mixture is stirred at 23 °C for 30 minutes.
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The reaction solution is again concentrated under reduced pressure.
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The crude product is purified by flash chromatography on a silica gel column using a gradient of cyclohexane to cyclohexane:ethyl acetate (85:15) as the eluent to yield Methyl 5-chloro-2-iodobenzoate.
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Chemical Reactivity and Applications
The synthetic utility of Methyl 5-chloro-2-iodobenzoate stems from the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[1] This allows for selective functionalization at the 2-position of the benzene ring.
Palladium-Catalyzed Cross-Coupling Reactions
Methyl 5-chloro-2-iodobenzoate is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
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Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form biaryl compounds.
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Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl alkynes.
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Heck Coupling: Reaction with alkenes to form substituted alkenes.
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Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
The general catalytic cycle for a Suzuki-Miyaura coupling involving Methyl 5-chloro-2-iodobenzoate is depicted below.
Applications in Drug Discovery and Materials Science
The ability to selectively introduce various functionalities at the 2-position makes Methyl 5-chloro-2-iodobenzoate a valuable intermediate in the synthesis of:
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Active Pharmaceutical Ingredients (APIs): It is used in the synthesis of complex organic molecules with potential therapeutic applications, including nonsteroidal anti-inflammatory drugs (NSAIDs).[2]
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Organic Electronic Materials: It serves as a precursor for novel organic semiconductors, materials for organic light-emitting diodes (OLEDs), and specialized polymers where the electronic properties can be fine-tuned through chemical modification.[1]
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Agrochemicals: The scaffold provided by this molecule can be elaborated to create new herbicides, fungicides, and insecticides.[2]
Safety Information
Methyl 5-chloro-2-iodobenzoate should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 5-chloro-2-iodobenzoate is a highly versatile and valuable chemical intermediate with significant applications in pharmaceutical development, materials science, and agrochemical research. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient and selective synthesis of complex molecular structures. This guide provides a foundational understanding of its chemical properties to aid researchers and scientists in leveraging this important building block for their synthetic endeavors.
